molecular formula C9H11N3O2 B13980368 5-(Aminomethyl)benzene-1,3-dicarboxamide CAS No. 918810-63-6

5-(Aminomethyl)benzene-1,3-dicarboxamide

Cat. No.: B13980368
CAS No.: 918810-63-6
M. Wt: 193.20 g/mol
InChI Key: MNJYYKQPXFPGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzene, featuring an aminomethyl group and two carboxamide groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The carboxamide groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)benzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of supramolecular polymers and coordination compounds due to its ability to form hydrogen bonds and coordinate with metal ions .

Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to form stable complexes with metal ions is also utilized in the development of diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate the activity of enzymes and receptors. The molecular targets include various proteins and nucleic acids, where the compound can act as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

    5-Aminoisophthalic acid: Shares the aminomethyl group but lacks the carboxamide groups.

    Benzene-1,3-dicarboxamide: Lacks the aminomethyl group but has two carboxamide groups.

    5-(Hydroxymethyl)benzene-1,3-dicarboxamide: Similar structure with a hydroxymethyl group instead of an aminomethyl group.

Uniqueness: 5-(Aminomethyl)benzene-1,3-dicarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

918810-63-6

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C9H11N3O2/c10-4-5-1-6(8(11)13)3-7(2-5)9(12)14/h1-3H,4,10H2,(H2,11,13)(H2,12,14)

InChI Key

MNJYYKQPXFPGGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)C(=O)N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.